N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine
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Overview
Description
N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethyl and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine typically involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-Dimethyl-1,2,4-triazin-3-one.
Reduction: Formation of N,N-Dimethyl-1-hydroxy-1lambda~5~,2,4-triazin-3-amine.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance polymers and as a precursor for various agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with nucleic acids and proteins, leading to alterations in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- Hydrazinium cyamelurate
Uniqueness
N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine stands out due to its unique combination of dimethyl and oxo groups on the triazine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
CAS No. |
61178-07-2 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
N,N-dimethyl-1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C5H8N4O/c1-8(2)5-6-3-4-9(10)7-5/h3-4H,1-2H3 |
InChI Key |
CLJABRBLIXLXLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C[N+](=N1)[O-] |
Origin of Product |
United States |
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